molecular formula C8H9ClN2O3 B2747354 4-(Hydrazinecarbonyl)benzoic acid hydrochloride CAS No. 52977-57-8

4-(Hydrazinecarbonyl)benzoic acid hydrochloride

Cat. No.: B2747354
CAS No.: 52977-57-8
M. Wt: 216.62
InChI Key: MSRMJQAPGXQXAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinecarbonyl)benzoic acid hydrochloride typically involves the reaction of 4-carboxybenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinecarbonyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydrazinecarbonyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-(Hydrazinecarbonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydrazinecarbonyl)benzoic acid hydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in biochemical research .

Properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h1-4H,9H2,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRMJQAPGXQXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52977-57-8
Record name 4-(hydrazinecarbonyl)benzoic acid hydrochloride
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